![molecular formula C14H16N2O5S B3008775 N-((5-methylisoxazol-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2034262-51-4](/img/structure/B3008775.png)
N-((5-methylisoxazol-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines. For instance, the compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide (4M3NPBS) was synthesized through a comparable process . A series of benzo[d]thiazole-5- and 6-sulfonamides were synthesized using ethoxzolamide (EZA) as a lead molecule, resulting in several inhibitors targeting human carbonic anhydrase isoforms . Novel sulfonamide derivatives of 5-substituted-3-methylisoxazole were obtained starting from 3,5-dimethylisoxazole, with key steps including the generation of 3,5-dimethylisoxazole-4-sulfonamides . Additionally, novel sulfonamide isoxazolo[5,4-b]pyridines were synthesized from 3-aminoisoxazolo[5,4-b]pyridine and selected aryl sulfonic chlorides .
Molecular Structure Analysis
The molecular geometry and vibrational frequencies of synthesized sulfonamides can be calculated and compared with experimental data using Density Functional Theory (DFT) with a 6-31G(d,p) basis set, as demonstrated in the studies of 4MNBS and 4M3NPBS . The stability of these molecules, arising from hyperconjugative interactions and charge delocalization, can be analyzed using natural bond orbital (NBO) analysis. Frontier molecular orbitals and molecular electrostatic potential can also be computed to understand the charge transfer within the molecules .
Chemical Reactions Analysis
The sulfonamide compounds synthesized in these studies are primarily investigated for their potential biological activities rather than their chemical reactivity. For example, benzo[d]thiazole-5- and 6-sulfonamides were investigated for their inhibition of human carbonic anhydrase isoforms . Schiff bases of sulfamethoxazole and sulfathiazole were synthesized and tested for their antibacterial activity . The chemical reactivity of these compounds in biological systems is inferred from their inhibitory activities and interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds can be characterized by various spectroscopic methods such as FTIR, NMR, and X-ray diffraction. For example, 4MNBS and 4M3NPBS were characterized by FTIR, NMR, and single crystal X-ray diffraction . The thermal stability of these compounds can be determined using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) . The electronic absorption spectra can be recorded and compared with theoretical calculations using methods like CIS, TD-DFT, and ZINDO . The first-order hyperpolarizability of these compounds can be calculated to assess their nonlinear optical (NLO) properties .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has shown that certain sulfonamide isoxazolopyridines, related to the queried compound, have been synthesized and tested for their antibacterial and antiproliferative activity. Specifically, compounds like N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide demonstrated antimicrobial activity towards Pseudomonas aeruginosa and Escherichia coli, as well as antiproliferative activity against breast carcinoma cell line MCF7 (Poręba et al., 2015).
Environmental Degradation
Sulfonamide antibiotics, including structures similar to the compound of interest, have been studied for their environmental persistence and degradation pathways. Notably, a study identified the degradation products of sulfamethoxazole and related sulfonamides by a strain of Microbacterium, revealing a novel pathway that includes ipso-hydroxylation and subsequent fragmentation (Ricken et al., 2013).
Enzyme Inhibition
Another study focused on the synthesis and evaluation of sulfonamide compounds for their inhibitory potential against human carbonic anhydrase isoenzymes. Although the derivatives synthesized exhibited weak inhibition against all tested isoforms, they present a foundation for further development of selective inhibitors (Mishra et al., 2016).
Analytical Applications
Research into the determination of sulfamethoxazole in biological samples has also been conducted, employing modified sensors to achieve sensitive detection. This work underscores the potential for utilizing similar compounds in developing analytical tools for monitoring sulfonamide drug levels in various matrices (Chasta & Goyal, 2015).
Photodegradation Studies
The photolability of sulfamethoxazole, a compound structurally related to the queried chemical, was investigated, showing that it undergoes significant decomposition under acidic conditions, leading to multiple photoproducts. This study provides insight into the stability and environmental fate of sulfonamide drugs (Zhou & Moore, 1994).
Eigenschaften
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-10-11(8-15-21-10)9-16-22(17,18)12-3-4-13-14(7-12)20-6-2-5-19-13/h3-4,7-8,16H,2,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXYGGYXFQHUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

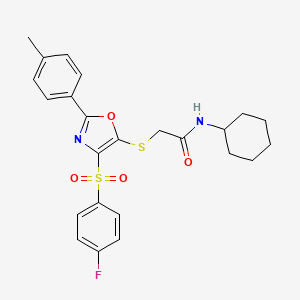
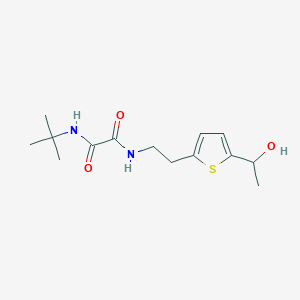
![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B3008694.png)
![1-(2,6-Difluorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3008696.png)

![3-(((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(3-(trifluoromethyl)phenyl)amino)methyl)-4-methoxybenzaldehyde](/img/structure/B3008699.png)
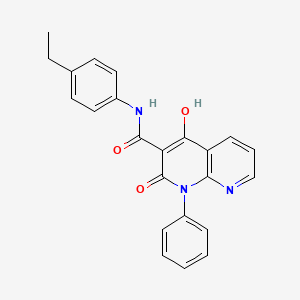
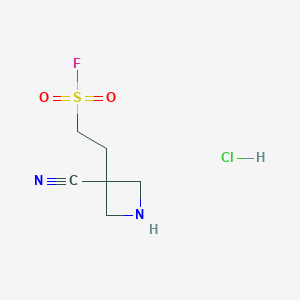
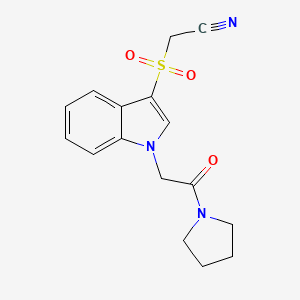


![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3008707.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/no-structure.png)